6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
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Overview
Description
6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the benzylpiperidine and thiophen-2-ylmethyl groups. Common reagents used in these reactions include various halides, amines, and coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, benzylpiperidine analogs, and thiophene-containing molecules. Examples include:
- 6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
- N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
- 4-benzylpiperidin-1-yl derivatives
Uniqueness
What sets 6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(23-16-19-7-4-14-28-19)20-8-9-21(25-24-20)26-12-10-18(11-13-26)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIXMPLKPUGKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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